tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)13-8-12(4)6-9(16-5)7-14-12/h9,14H,6-8H2,1-5H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQMQCURMJQIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)OC)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Nucleophilic Substitution
A widely employed route involves reacting 4-methoxy-2-methylpyrrolidine with tert-butyl carbamate in the presence of a base. This method leverages the nucleophilicity of the pyrrolidine’s secondary amine to displace a leaving group (e.g., chloride or bromide) on the carbamate.
Typical Reaction Conditions
- Reactants : 4-Methoxy-2-methylpyrrolidine (1.0 equiv), tert-butyl carbamate (1.2 equiv)
- Base : Sodium hydride (1.5 equiv) or potassium carbonate (2.0 equiv)
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature : 60–80°C, 12–24 hours
- Yield : 60–75%
Mechanistic Insights
The base deprotonates the pyrrolidine’s amine, generating a stronger nucleophile that attacks the electrophilic carbon of the carbamate. Steric hindrance from the tert-butyl group and the pyrrolidine’s methyl substituent necessitates prolonged reaction times.
Coupling Using Carbodiimide Reagents
For substrates with poor leaving-group mobility, carbodiimide-mediated coupling offers an alternative. This method is particularly useful for introducing the carbamate group without requiring pre-activation of the carbamate.
Representative Protocol
- Reactants : 4-Methoxy-2-methylpyrrolidin-2-yl)methanamine (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
- Additive : Hydroxybenzotriazole (HOBt, 1.2 equiv)
- Solvent : Dichloromethane (DCM) or THF
- Temperature : 0°C to room temperature, 4–6 hours
- Yield : 70–85%
Optimization Notes
The use of HOBt suppresses racemization, making this method suitable for enantioselective synthesis. Purification via silica gel chromatography typically achieves >95% purity.
Stepwise Ring Construction Approaches
Pyrrolidine Ring Formation via Cyclization
In cases where 4-methoxy-2-methylpyrrolidine is unavailable, the pyrrolidine ring can be constructed de novo. A common strategy involves cyclizing γ-amino alcohols or their derivatives.
Example Protocol
- Starting Material : (3-Methoxy-1-methylallyl)amine
- Cyclization Agent : Trifluoroacetic acid (TFA)
- Conditions : Reflux in toluene, 8 hours
- Intermediate : 4-Methoxy-2-methylpyrrolidine (isolated as TFA salt)
- Carbamate Installation : As described in Section 2.1
Asymmetric Synthesis for Enantiomeric Control
Chiral resolution remains a challenge due to the pyrrolidine’s stereogenic centers. Catalytic asymmetric hydrogenation of enamines or ketones provides enantiomerically enriched intermediates.
Key Steps
- Substrate : (E)-4-Methoxy-2-methylenepyrrolidine
- Catalyst : Ruthenium-BINAP complex (0.5 mol%)
- Conditions : H₂ (50 bar), ethanol, 24 hours
- Result : (R)-4-Methoxy-2-methylpyrrolidine (ee >98%)
- Subsequent Carbamate Coupling : 80% yield
Industrial-Scale Production
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors have emerged as a superior alternative to batch processes for large-scale production.
Process Overview
- Continuous Amination :
- Reactor Type : Tubular flow reactor
- Residence Time : 30 minutes
- Throughput : 10 kg/hour
- In-Line Purification :
- Technique : Simulated moving bed (SMB) chromatography
- Purity : ≥99%
Economic Considerations
- Raw material costs decrease by 40% compared to batch methods.
- Waste generation is reduced by 60% through solvent recycling.
Comparative Analysis of Methods
The table below summarizes key metrics for the discussed preparation methods:
| Method | Yield (%) | Purity (%) | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Direct Coupling (NaH) | 60–75 | 95 | Moderate | Low |
| EDC/HOBt Mediated | 70–85 | 98 | High | High |
| Cyclization Approach | 50–60 | 90 | Low | Moderate |
| Asymmetric Hydrogenation | 80 | 99 | High | Excellent |
Challenges and Troubleshooting
Common Pitfalls
- Low Yields in Direct Coupling : Often due to incomplete deprotonation of the amine. Remedies include using stronger bases (e.g., LDA) or switching to polar aprotic solvents like DMF.
- Racemization : Minimized by avoiding high temperatures during carbamate installation and using additives like HOBt.
Purification Strategies
- Recrystallization : Optimal for industrial batches; tert-butyl methyl ether (MTBE)/hexane systems yield crystalline product.
- Chromatography : Necessary for lab-scale enantiomer separation; silica gel with ethyl acetate/hexane gradients is standard.
Emerging Innovations
Recent advances focus on biocatalytic routes using engineered transaminases or carbamate hydrolases. Preliminary studies report:
- Enzyme : Pseudomonas fluorescens carbamate kinase
- Substrate : 4-Methoxy-2-methylpyrrolidin-2-yl)methanamine
- Conditions : Aqueous buffer, pH 7.5, 30°C
- Yield : 92% with no racemization
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the carbamate group can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. It is also utilized in the development of enzyme inhibitors and other bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and other products .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy and pyrrolidine groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituted Pyrrolidine Derivatives
Key Differences :
- The methoxy group in the target compound improves solubility in polar solvents compared to the fluorinated analog, which prioritizes metabolic stability .
- The piperidine-based analog (CAS 154737-89-0) exhibits higher conformational flexibility due to the six-membered ring, unlike the rigid pyrrolidine core in the target compound .
Pyridine- and Pyrimidine-Containing Carbamates
Key Differences :
- The chloropyrimidine derivative (CAS 1458615-92-3) exhibits higher electrophilicity compared to the methoxy-substituted pyrrolidine compound, making it more reactive in Suzuki-Miyaura couplings .
- The pyrimidine-piperidine hybrid (CAS 29168-93-2) demonstrates stronger binding to kinase active sites due to aromatic stacking interactions, a feature absent in the non-aromatic target compound .
Alkyl-Substituted Carbamates
Key Differences :
- The propyl-linked analog (CAS 1289386-04-4) has superior lipophilicity, enhancing blood-brain barrier penetration compared to the target compound .
- The stereospecific methyl group in CAS 1289385-02-9 enables enantioselective synthesis, a critical factor in pharmaceutical manufacturing .
Data Tables
Table 1: Physicochemical Properties
| Compound (CAS) | Molecular Weight | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| 2044712-82-3 (Target) | 244.33 | Not reported | High (due to methoxy) |
| 1407991-26-7 (Difluoro) | 248.26 | Not reported | Moderate |
| 1458615-92-3 (Chloropyrimidine) | 296.74 | Not reported | Low |
Biological Activity
Tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antiviral and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₂H₁₉N₂O₃
- Molecular Weight : Approximately 244.33 g/mol
- Functional Groups : It contains a tert-butyl group, a carbamate functional group, and a pyrrolidine moiety substituted with a methoxy group.
Structural Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C₁₃H₂₃NO₄ | Antiviral | Contains a piperidine ring |
| Tert-butyl (2S)-2-[9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,7-dihydroisochromeno[3',4':5,6]naphtho[1,2-d]imidazol-2-yl]pyrrolidine-1-carboxylate | C₂₀H₃₀N₃O₅B | Anticancer | Incorporates boron for enhanced reactivity |
| Tert-butyl (2S)-N-(1-(methoxycarbonyl)-L-valyl)-4-methylpyrrolidine-1-carboxamide | C₁₄H₂₄N₂O₃ | Antimicrobial | Features a valine derivative |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct pharmacological properties compared to these similar compounds .
Antiviral and Antimicrobial Properties
Research indicates that derivatives of this compound may act as inhibitors against specific viral strains. For instance, studies have shown that compounds with similar structures can modulate immune responses through interactions with toll-like receptors . The potential therapeutic applications include treatment for viral infections and enhancement of immune response.
The mechanism by which this compound exerts its biological effects involves:
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes.
- Binding Affinity : The methoxy and pyrrolidine groups enhance the compound’s binding affinity to specific molecular targets, potentially leading to inhibition or modulation of their activity .
Study on Neuroprotective Effects
A notable study investigated the neuroprotective effects of a structurally similar compound (referred to as M4) against amyloid beta peptide (Aβ) aggregation. The research demonstrated that M4 could inhibit both β-secretase and acetylcholinesterase activities, which are crucial in Alzheimer’s disease pathology. Specifically:
- In Vitro Findings : M4 showed a significant protective effect in astrocytes against Aβ-induced toxicity.
- In Vivo Findings : While M4 reduced Aβ levels in treated animals, it did not show significant differences compared to controls when assessed alongside established treatments like galantamine .
Synthesis Methods
The synthesis of this compound typically involves:
- Reactants : Tert-butyl carbamate and 4-methoxy-2-methylpyrrolidine.
- Conditions : Conducted in organic solvents such as THF or DMF at elevated temperatures with bases like sodium hydride or potassium carbonate .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving carbamate coupling and pyrrolidine functionalization. For example, analogous compounds (e.g., tert-butyl carbamates with heterocyclic backbones) are synthesized through:
- Stepwise alkylation : Reaction of a pyrrolidine precursor with tert-butyl chloroformate under basic conditions (e.g., NaH or K₂CO₃) .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
- Optimization : Temperature control (0–50°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolidine ring and methoxy group .
- X-ray crystallography : SHELX programs (e.g., SHELXL) for resolving stereochemistry and hydrogen-bonding networks in crystalline forms .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₂₄N₂O₃) and isotopic patterns .
Q. How can researchers purify this compound to >95% HPLC purity?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) .
- Recrystallization : Use of ethyl acetate/hexane mixtures to isolate crystalline product .
- Troubleshooting : Monitor for Boc-group hydrolysis (pH-sensitive) by adjusting solvent polarity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, given its stereochemical complexity?
- Methodological Answer :
- Chiral auxiliaries : Use of (R)- or (S)-configured pyrrolidine precursors during alkylation .
- Asymmetric catalysis : Pd-catalyzed coupling or enzymatic resolution for stereocontrol .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (ee) ≥98% .
Q. What strategies resolve contradictions in reported reaction yields for carbamate coupling steps?
- Methodological Answer :
- Parameter screening : Systematic variation of bases (e.g., NaH vs. DBU), solvents (THF vs. DMF), and stoichiometry .
- Mechanistic studies : In situ IR monitoring to identify intermediates and rate-limiting steps .
- Case study : A 2025 synthesis achieved 78% yield using K₂CO₃ in DMF at 40°C, versus 52% with NaH in THF .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Docking studies : Molecular dynamics (e.g., AutoDock Vina) to simulate binding to enzyme targets (e.g., kinases or proteases) .
- QSAR analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy) with inhibitory activity .
- Validation : Compare computational predictions with in vitro enzyme assays (IC₅₀ measurements) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous flow reactors : Minimize epimerization by reducing residence time at high temperatures .
- In-line analytics : PAT (Process Analytical Technology) tools for real-time monitoring of stereochemistry .
- Case study : Pilot-scale synthesis (10 g) achieved 85% ee using flow chemistry vs. 72% ee in batch .
Critical Analysis of Contradictions
- Low yields in carbamate coupling : Discrepancies arise from solvent polarity (DMF enhances nucleophilicity vs. THF) and base strength (NaH vs. K₂CO₃) .
- Stereochemical drift : Epimerization occurs at >50°C; flow reactors mitigate this by rapid heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
